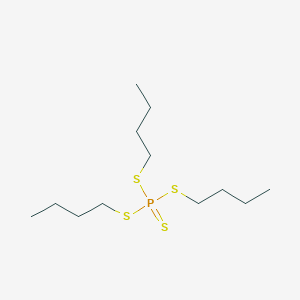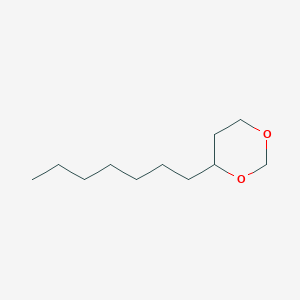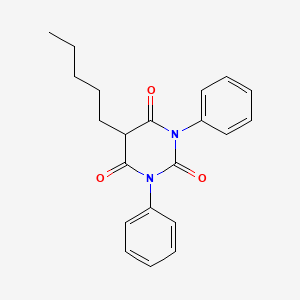
Barbituric acid, 1,3-diphenyl-5-pentyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barbituric acid, 1,3-diphenyl-5-pentyl-, is a derivative of barbituric acid, which is a pyrimidine heterocyclic compound
Métodos De Preparación
The synthesis of barbituric acid, 1,3-diphenyl-5-pentyl-, can be achieved through multicomponent reactions. One common method involves the reaction of arylglyoxal, barbituric acid, and aryl thioamides in the presence of a few drops of water and liquid-assisted grinding. This reaction provides the corresponding trisubstituted thiazoles tethered with a barbituric acid moiety within 30 minutes . Another method involves a sequential two-step one-pot process using aryl nitriles, ammonium sulphide, arylglyoxal, and barbituric acid in an aqueous medium .
Análisis De Reacciones Químicas
Barbituric acid, 1,3-diphenyl-5-pentyl-, undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can form coordination complexes with metal ions, such as silver (Ag) ions, under specific conditions .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. It is used in the synthesis of complex organic molecules and as a building block in pharmaceutical chemistry. Barbituric acid derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties . Additionally, these compounds are used in material sciences for the development of new materials with unique properties .
Mecanismo De Acción
The mechanism of action of barbituric acid, 1,3-diphenyl-5-pentyl-, involves its interaction with specific molecular targets and pathways. For instance, barbituric acid derivatives can act as inhibitors of enzymes, such as urease, by binding to the active site and inhibiting its activity . The enol form of barbituric acid derivatives is more stable and interacts more effectively with the enzyme’s active site compared to the keto form .
Comparación Con Compuestos Similares
Barbituric acid, 1,3-diphenyl-5-pentyl-, can be compared with other similar compounds, such as 1,3-diethyl-2-thiobarbituric acid and 1,3-dibutyl-2-thiobarbituric acid. These compounds share similar structural features but differ in their substituents and specific properties . For example, 1,3-diethyl-2-thiobarbituric acid behaves as an S-donor ligand under acidic conditions, while 1,3-dibutyl-2-thiobarbituric acid has unique coordination properties with metal ions .
Propiedades
Número CAS |
5148-23-2 |
|---|---|
Fórmula molecular |
C21H22N2O3 |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
5-pentyl-1,3-diphenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C21H22N2O3/c1-2-3-6-15-18-19(24)22(16-11-7-4-8-12-16)21(26)23(20(18)25)17-13-9-5-10-14-17/h4-5,7-14,18H,2-3,6,15H2,1H3 |
Clave InChI |
JWQYKFIJMDTUFX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1C(=O)N(C(=O)N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl dodecanoate](/img/structure/B14746842.png)
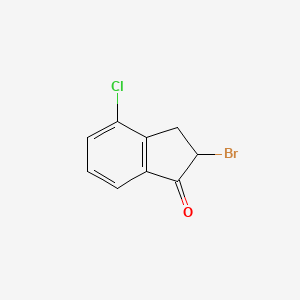
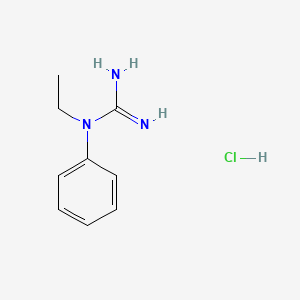

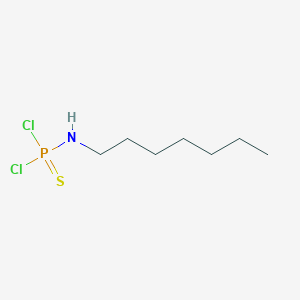
![4-[(E)-(3-Chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14746874.png)
![Naphtho[2,1-a]naphthacene](/img/structure/B14746893.png)
![1H-5,10b-Propanobenzo[h]isoquinoline](/img/structure/B14746894.png)
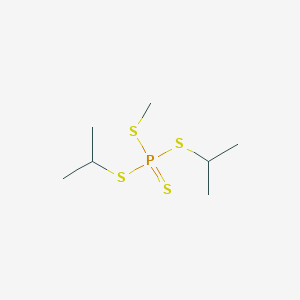
![[(2S,5R)-2-[5-(3-aminopropyl)-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B14746901.png)
![N-[7-(4-Chlorophenyl)-5-oxo-1,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14746902.png)
